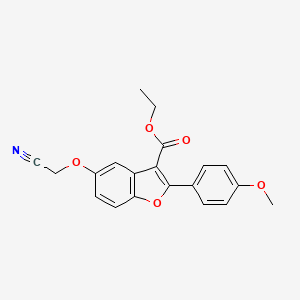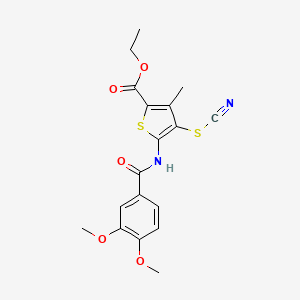
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule with a complex structure that includes a pyridazine ring (a six-membered ring with two nitrogen atoms), a chlorophenyl group (a benzene ring with a chlorine atom), a thiophene ring (a five-membered ring with a sulfur atom), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom). These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridazine ring might be formed through a condensation reaction, the chlorophenyl group might be added through a substitution reaction, and the sulfonamide group might be introduced through a reaction with a suitable sulfonyl chloride .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the pyridazine ring might undergo reactions at the nitrogen atoms, the chlorophenyl group might participate in electrophilic aromatic substitution reactions, and the sulfonamide group might be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, the presence of polar functional groups like the sulfonamide might make the compound soluble in polar solvents, while the aromatic rings might allow it to participate in pi-pi stacking interactions .Applications De Recherche Scientifique
Antiviral Activity
Research into sulfonamide derivatives has revealed their potential in combating viral infections. For example, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated certain antiviral activities, notably against the tobacco mosaic virus. This study underscores the compound's utility in developing antiviral agents (Chen et al., 2010).
Antibacterial Evaluation
The development of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents has been a significant focus. Research aimed at synthesizing compounds for antibacterial applications led to the creation of various derivatives with high activity levels, highlighting the sulfonamide moiety's critical role in antibacterial efficacy (Azab, Youssef, & El-Bordany, 2013).
Synthesis of Heterocyclic Compounds
The one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)- and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides illustrates the sulfonamide derivatives' versatility in generating heterocyclic compounds. This research highlights a method for producing target heterocyclic compounds efficiently, contributing to the broader application in medicinal chemistry (Rozentsveig et al., 2013).
Antioxidant Capacity
Investigations into the antioxidant capacity of sulfonamide derivatives have also been conducted. For instance, a study on the ABTS/PP decolorization assay of antioxidant capacity demonstrated the significant antioxidant potential of these compounds, providing insights into their application in mitigating oxidative stress (Ilyasov et al., 2020).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of 2-azetidinones with sulfonamide structures have shown promising results, particularly in antibacterial and antioxidant activities. This research underscores the potential of sulfonamide-based compounds in developing new therapeutic agents with dual functions (Dragostin et al., 2013).
Safety And Hazards
Orientations Futures
The potential applications and future directions for research on the compound would depend on its properties and activity. For example, if it shows promising activity in biological assays, it might be further developed as a pharmaceutical or agrochemical. Alternatively, if it has interesting physical or chemical properties, it might be studied for potential uses in materials science or other fields .
Propriétés
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-2-15-7-10-18(26-15)27(24,25)20-11-12-22-17(23)9-8-16(21-22)13-3-5-14(19)6-4-13/h3-10,20H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRCWNYKMWHAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,5-dimethylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2662725.png)

![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2662730.png)



![[4-(2-Methoxyethoxy)oxan-4-yl]methanamine](/img/structure/B2662736.png)

![N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2662740.png)
![4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2662744.png)
![3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662745.png)
![Benzo[d]thiazol-6-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2662746.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2662748.png)